molecular formula C21H19ClN2O3 B2574971 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-74-1

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2574971
CAS No.: 946247-74-1
M. Wt: 382.84
InChI Key: SKTBVRLTQNYWLB-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 2-ethoxyaniline to introduce the ethoxyphenyl group, followed by further functionalization to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(2-chlorophenyl)methyl]-N-(2-phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-19-12-6-5-11-18(19)23-20(25)16-9-7-13-24(21(16)26)14-15-8-3-4-10-17(15)22/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTBVRLTQNYWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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